molecular formula C6H10Cl2O B601574 5-Chlorohexanoyl chloride CAS No. 99585-01-0

5-Chlorohexanoyl chloride

Cat. No.: B601574
CAS No.: 99585-01-0
M. Wt: 169.05
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Description

5-Chlorohexanoyl chloride is an organic compound with the molecular formula C6H10Cl2O. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorohexanoyl chloride can be synthesized through the reaction of hexanoyl chloride with thionyl chloride in the presence of zinc chloride. The reaction is typically carried out at a temperature of 55°C for 24 hours under an inert atmosphere . The reaction mechanism involves the substitution of the hydroxyl group in hexanoyl chloride with a chlorine atom, facilitated by thionyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored in an inert atmosphere and at low temperatures to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

5-Chlorohexanoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chlorohexanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form 5-chlorohexanol.

Common Reagents and Conditions

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Water: Hydrolyzes the compound to form the corresponding acid.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    5-Chlorohexanoic Acid: Formed from hydrolysis.

Scientific Research Applications

5-Chlorohexanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chlorohexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The carbonyl carbon is the primary site of reactivity, where nucleophilic attack occurs, leading to the substitution of the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorohexanoyl chloride: Similar in structure but with the chlorine atom on the sixth carbon.

    5-Chlorovaleroyl chloride: Has a shorter carbon chain.

    4-Chlorobutyryl chloride: Even shorter carbon chain and different reactivity profile.

Uniqueness

5-Chlorohexanoyl chloride is unique due to its specific chain length and the position of the chlorine atom, which influences its reactivity and the types of products it can form. Its specific structure makes it suitable for certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-chlorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMSOSIRNGNUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311995
Record name 5-Chlorohexanoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-01-0
Record name 5-Chlorohexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99585-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorohexanoyl chloride
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